molecular formula C13H15FN2O2 B7474755 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one

4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one

Cat. No. B7474755
M. Wt: 250.27 g/mol
InChI Key: DPPTYIVJFDSWAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one, also known as FPPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. FPPP is a piperazine derivative that belongs to the class of psychoactive substances known as designer drugs.

Scientific Research Applications

4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one has been used in various scientific research studies, including neuropharmacology, toxicology, and forensic analysis. 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one has been found to have a high affinity for dopamine and serotonin receptors, which are involved in the regulation of mood, reward, and motivation. 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one has also been shown to induce hyperthermia and seizures in animal models, which makes it a useful tool for studying the mechanisms of drug-induced hyperthermia and seizures. 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one has also been used as a reference standard in forensic analysis to identify and quantify designer drugs in biological samples.

Mechanism of Action

The mechanism of action of 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one is not fully understood, but it is believed to involve the modulation of dopamine and serotonin neurotransmission. 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its psychoactive effects. 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one may also interact with other neurotransmitter systems, such as the glutamate and GABA systems, which may further modulate its effects.
Biochemical and Physiological Effects:
4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one has been shown to have various biochemical and physiological effects, including increased locomotor activity, hyperthermia, seizures, and changes in neurotransmitter levels. 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one has also been found to induce oxidative stress and DNA damage in various cell types, which may contribute to its toxic effects. 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one has been shown to have a high potential for abuse and dependence, which makes it a significant public health concern.

Advantages and Limitations for Lab Experiments

4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one has several advantages as a research tool, including its high potency, selectivity, and reproducibility. 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one has several limitations, including its potential for toxicity and abuse, which may limit its use in certain experiments. 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one may also have off-target effects, which may complicate the interpretation of results.

Future Directions

There are several future directions for research on 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one, including the development of new analogs with improved selectivity and safety profiles. Future studies may also focus on elucidating the molecular mechanisms of 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one's effects on neurotransmitter systems and cellular signaling pathways. Further research may also be needed to determine the long-term effects of 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one on brain function and behavior in animal models and humans. Finally, more research is needed to develop effective strategies for preventing the abuse and misuse of 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one and other designer drugs.

Synthesis Methods

The synthesis of 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one involves the reaction of 4-fluorophenylpropanoic acid with piperazine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using various techniques such as recrystallization, column chromatography, and HPLC. The purity and yield of 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one can be improved by optimizing the reaction conditions and purification methods.

properties

IUPAC Name

4-[3-(4-fluorophenyl)propanoyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O2/c14-11-4-1-10(2-5-11)3-6-13(18)16-8-7-15-12(17)9-16/h1-2,4-5H,3,6-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPTYIVJFDSWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)CCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one

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